molecular formula C23H31N3O B11491119 1-(8-Methyl-1,2,3A,4,5,6-hexahydro-3H-pyrazino[3,2,1-JK]carbazol-3-YL)-2-(4-methylpiperidino)-1-ethanone

1-(8-Methyl-1,2,3A,4,5,6-hexahydro-3H-pyrazino[3,2,1-JK]carbazol-3-YL)-2-(4-methylpiperidino)-1-ethanone

Cat. No.: B11491119
M. Wt: 365.5 g/mol
InChI Key: GACWYYVKEWQYPY-UHFFFAOYSA-N
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Description

1-(8-Methyl-1,2,3A,4,5,6-hexahydro-3H-pyrazino[3,2,1-JK]carbazol-3-YL)-2-(4-methylpiperidino)-1-ethanone is a synthetic organic compound. It features a complex fused ring system with a pyrazino[3,2,1-JK]carbazole core and a piperidine moiety. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(8-Methyl-1,2,3A,4,5,6-hexahydro-3H-pyrazino[3,2,1-JK]carbazol-3-YL)-2-(4-methylpiperidino)-1-ethanone typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the pyrazino[3,2,1-JK]carbazole core: This might involve cyclization reactions starting from appropriate indole derivatives.

    Introduction of the ethanone group: This could be achieved through Friedel-Crafts acylation.

    Attachment of the piperidine moiety: This step might involve nucleophilic substitution or reductive amination.

Industrial Production Methods

Industrial production would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(8-Methyl-1,2,3A,4,5,6-hexahydro-3H-pyrazino[3,2,1-JK]carbazol-3-YL)-2-(4-methylpiperidino)-1-ethanone can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized at the piperidine moiety or the ethanone group.

    Reduction: Reduction reactions could target the carbonyl group in the ethanone moiety.

    Substitution: The compound may undergo nucleophilic or electrophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure may also make it a subject of study in structural and synthetic organic chemistry.

Biology and Medicine

In biology and medicine, compounds with similar structures are often investigated for their potential pharmacological activities. This compound could be studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders or as an anti-cancer agent.

Industry

In industry, such compounds might be used in the development of new materials or as intermediates in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 1-(8-Methyl-1,2,3A,4,5,6-hexahydro-3H-pyrazino[3,2,1-JK]carbazol-3-YL)-2-(4-methylpiperidino)-1-ethanone would depend on its specific biological target. Potential mechanisms could include:

    Binding to receptors: The compound might interact with specific receptors in the body, altering their activity.

    Enzyme inhibition: It could inhibit the activity of certain enzymes, affecting metabolic pathways.

    DNA interaction: The compound might intercalate into DNA, affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

    1-(8-Methyl-1,2,3A,4,5,6-hexahydro-3H-pyrazino[3,2,1-JK]carbazol-3-YL)-2-(4-methylpiperidino)-1-propanone: Similar structure with a propanone group instead of ethanone.

    1-(8-Methyl-1,2,3A,4,5,6-hexahydro-3H-pyrazino[3,2,1-JK]carbazol-3-YL)-2-(4-methylpiperidino)-1-butanone: Similar structure with a butanone group instead of ethanone.

Uniqueness

The uniqueness of 1-(8-Methyl-1,2,3A,4,5,6-hexahydro-3H-pyrazino[3,2,1-JK]carbazol-3-YL)-2-(4-methylpiperidino)-1-ethanone lies in its specific combination of functional groups and ring systems, which may confer unique biological activities and chemical reactivity.

Properties

Molecular Formula

C23H31N3O

Molecular Weight

365.5 g/mol

IUPAC Name

1-(12-methyl-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10(15),11,13-tetraen-4-yl)-2-(4-methylpiperidin-1-yl)ethanone

InChI

InChI=1S/C23H31N3O/c1-16-8-10-24(11-9-16)15-22(27)25-12-13-26-20-7-6-17(2)14-19(20)18-4-3-5-21(25)23(18)26/h6-7,14,16,21H,3-5,8-13,15H2,1-2H3

InChI Key

GACWYYVKEWQYPY-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)CC(=O)N2CCN3C4=C(C=C(C=C4)C)C5=C3C2CCC5

Origin of Product

United States

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